2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with multiple chlorine and benzoxazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Cyclization: Formation of the benzoxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: Formation of additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: shares similarities with other benzamide derivatives and benzoxazole-containing compounds.
Benzamide Derivatives: Compounds with similar core structures but different substituents.
Benzoxazole Compounds: Molecules containing the benzoxazole ring system with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties
Properties
IUPAC Name |
2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-7-19-18(8-11)26-21(28-19)12-3-6-15(23)17(9-12)25-20(27)14-5-4-13(22)10-16(14)24/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUBRTYUQRDORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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